molecular formula C15H12N2O5S B2830779 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid CAS No. 1286724-28-4

2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid

Cat. No.: B2830779
CAS No.: 1286724-28-4
M. Wt: 332.33
InChI Key: HECRJIDIJBJDCK-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid is a complex organic compound that features both benzodioxole and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nucleophilic substitution reaction of 3,4-dihydroxy-5-carbaldehyde with dibromomethane to form benzo[d][1,3]dioxole-5-carbaldehyde . This intermediate is then subjected to further reactions to introduce the thiazole ring and the carboxamido group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylic acid apart is its unique combination of benzodioxole and thiazole moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-13(7-1-3-9-10(5-7)22-6-21-9)17-15-16-12-8(14(19)20)2-4-11(12)23-15/h1,3,5,8H,2,4,6H2,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECRJIDIJBJDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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